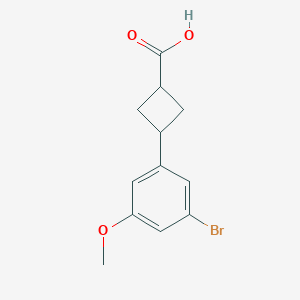

3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-16-11-5-8(4-10(13)6-11)7-2-9(3-7)12(14)15/h4-7,9H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWCBIXJXVZNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CC(C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

Bromination: The starting material, 3-methoxyphenylcyclobutane-1-carboxylic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Methoxylation: The brominated intermediate is then subjected to methoxylation using methanol and a base such as sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of 3-(3-azido-5-methoxyphenyl)cyclobutane-1-carboxylic acid.

Oxidation: Formation of 3-(3-bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid.

Reduction: Formation of 3-(3-bromo-5-methoxyphenyl)cyclobutanol.

Scientific Research Applications

3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic Acid

- Structure : The bromo and methyl groups are positioned at the 4- and 3-sites of the phenyl ring, respectively, and the substituent is attached to position 1 of the cyclobutane.

- Molecular Formula : C₁₂H₁₃BrO₂; molar mass = 269.13 g/mol .

- Key Differences :

- Substituent Position : The bromo group is at position 4 (vs. 3 in the target compound), altering electronic effects.

- Functional Groups : Methyl (electron-donating) vs. methoxy (stronger electron-donating + polar). This impacts solubility and reactivity in substitution reactions.

3-Bromo-5-methyladamantane-1-carboxylic Acid

- Structure : Adamantane tricyclic core with bromo and methyl groups at positions 3 and 5.

- Molecular Formula : C₁₁H₁₅BrO₂ (estimated molar mass ~ 277.14 g/mol) .

- Key Differences :

- Core Rigidity : Adamantane’s rigid, bulky structure enhances thermal stability but reduces solubility compared to cyclobutane derivatives.

- Applications : Likely used in materials science or as a steric hindrance modulator in catalysis.

3-(4-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic Acid

- Structure : Cyclobutane core with a phenyl ring substituted by an oxadiazole-linked 3-chlorophenyl group.

- Molecular Formula: Not explicitly stated, but complexity suggests higher molecular weight (~450–500 g/mol) .

Physicochemical Properties Comparison

| Compound Name | Core Structure | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | Cyclobutane | C₁₂H₁₃BrO₃* | ~285.14 | 3-Bromo-5-methoxyphenyl |

| 1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid | Cyclobutane | C₁₂H₁₃BrO₂ | 269.13 | 4-Bromo-3-methylphenyl |

| 3-Bromo-5-methyladamantane-1-carboxylic acid | Adamantane | C₁₁H₁₅BrO₂ | ~277.14 | 3-Bromo-5-methyladamantane |

| Oxadiazole-containing derivative | Cyclobutane | Complex | ~450–500 | Oxadiazole, 3-chlorophenyl |

*Estimated based on structural analogy.

Biological Activity

3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a carboxylic acid functional group and a phenyl ring substituted with bromine and methoxy groups. These structural elements are crucial for its biological activity, influencing its interaction with various molecular targets.

Antimicrobial Activity

Preliminary studies suggest that 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid exhibits significant antimicrobial properties. The presence of bromine and methoxy groups enhances its ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

Table 1: Antimicrobial Activity Summary

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate antimicrobial effect | |

| Candida albicans | Effective against biofilms |

Anticancer Properties

Research indicates that this compound may also possess anticancer activity. It has been studied for its effects on various cancer cell lines, showing potential for inhibiting tumor growth.

Case Study: Cytotoxic Activity

A recent study evaluated the cytotoxic effects of 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid on several cancer cell lines, including human glioblastoma (U251) and breast adenocarcinoma (MCF-7). The compound demonstrated promising results in reducing cell viability.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| U251 (Glioblastoma) | 15.0 ± 2.5 | |

| MCF-7 (Breast Cancer) | 12.5 ± 1.8 | |

| PC-3 (Prostate Cancer) | 18.4 ± 3.0 |

The biological activity of 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, promoting apoptosis.

Research Findings

Recent research has highlighted the potential of this compound in drug development:

- Synthesis and Characterization : Various synthetic routes have been explored to enhance yield and purity, facilitating further biological testing.

- In Vivo Studies : Animal models have shown promising results with reduced tumor sizes upon administration of the compound, suggesting its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.